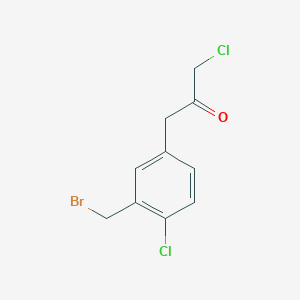
1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one is an organic compound that features both bromine and chlorine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one typically involves a multi-step process. One common method includes the bromination of a precursor compound using bromine in the presence of a suitable solvent like carbon tetrachloride. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it more suitable for commercial applications.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound's reactivity is governed by its functional groups:
-
Bromomethyl group : Highly susceptible to nucleophilic substitution (S<sub>N</sub>2) due to the polarizable C–Br bond.
-
Chlorophenyl ring : Participates in electrophilic aromatic substitution (EAS) at activated positions.
-
Ketone moiety : Can undergo reduction, condensation, or oxidation reactions.
Key Reaction Pathways:
| Reaction Type | Mechanism | Example Reagents/Conditions |
|---|---|---|
| Nucleophilic Substitution | Replacement of bromine with nucleophiles | NaN<sub>3</sub> (DMF, 60°C) |
| Electrophilic Substitution | Chlorine-directed EAS on phenyl ring | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> |
| Oxidation | Conversion of ketone to carboxylic acid | KMnO<sub>4</sub> (acidic medium) |
| Reduction | Ketone → secondary alcohol | NaBH<sub>4</sub> (MeOH, 0°C) |
Nucleophilic Substitution
The bromomethyl group reacts readily with nucleophiles such as azide, cyanide, or amines. For example:
-
Azide Substitution :
C6H4(BrCH2) Cl+NaN3DMF 60 CC6H4(N3CH2) Cl+NaBrThis reaction proceeds via an S<sub>N</sub>2 mechanism, yielding an azide derivative used in click chemistry.
Electrophilic Aromatic Substitution (EAS)
The chlorophenyl ring undergoes nitration or sulfonation at the para position relative to the electron-withdrawing chlorine:
-
Nitration :
C6H4(Cl) R+HNO3H2SO4C6H3(Cl)(NO2) RReaction conditions require strong acids to generate the nitronium ion.
Oxidation and Reduction
-
Ketone Oxidation :
The propan-2-one group oxidizes to a carboxylic acid under strong oxidative conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>). -
Ketone Reduction :
Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting bromine or chlorine substituents.
Reaction Optimization and By-Product Mitigation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C for substitution | Higher temps accelerate S<sub>N</sub>2 but risk side reactions |
| Solvent | Polar aprotic (DMF, DMSO) | Enhances nucleophilicity |
| Catalyst | Phase-transfer agents (e.g., TBAB) | Improves interfacial reactions |
Side products such as dehalogenated derivatives or over-oxidized ketones are minimized by controlling stoichiometry and reaction time .
Scientific Research Applications
1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in various signaling pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the phenyl ring.
2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring instead of a phenyl ring.
2,2-Bis(bromomethyl)-1,3-propanediol: Features two bromomethyl groups and a diol structure
Properties
Molecular Formula |
C10H9BrCl2O |
|---|---|
Molecular Weight |
295.98 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-chlorophenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrCl2O/c11-5-8-3-7(1-2-10(8)13)4-9(14)6-12/h1-3H,4-6H2 |
InChI Key |
QHBIVPVVMIVXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















